3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(1-methylethyl)-2-oxo-, ethyl ester
Overview
Description
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(1-methylethyl)-2-oxo-, ethyl ester is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Ethyl ester derivatives of quinolinecarboxylic acids, similar to the compound , have been synthesized through various methods, including the treatment of diethyl ester of acetylmalonic acid with substituted anilines. These methods lead to the formation of several quinolinecarboxylic acid derivatives, showcasing the versatility in synthetic approaches (Kononov et al., 1988).
Chemical Transformations : The tautomeric and conformational transformations of these synthesized quinoline compounds have been investigated using spectroscopic methods, revealing insights into their chemical behavior (Kononov et al., 1988).
Derivative Synthesis : Research has also been conducted on the synthesis of related quinoline glyoxylic acid derivatives. These derivatives are key intermediates in further chemical reactions, demonstrating the potential for developing a range of chemically interesting compounds (Kurihara et al., 1983).
Potential Biological Properties
Antimicrobial Activity : Certain derivatives of quinolinecarboxylic acids have shown significant antibacterial activity. This suggests the potential of the compound , or its derivatives, to possess similar biological properties, which could be explored for pharmaceutical applications (Carabateas et al., 1984).
Diuretic Activity : Other research indicates that certain derivatives of quinolinecarboxylic acids have diuretic activities. This opens up avenues for exploring similar compounds, including the one , for potential use in treating conditions like hypertension or heart failure (Ukrainets et al., 2013).
Antibacterial Agent Synthesis : The compound has been used in the synthesis of new derivatives that exhibit high broad-spectrum antibacterial activities, indicating its utility in developing new antibacterial agents (Stefancich et al., 1985).
properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1-propan-2-ylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-20-15(19)12-13(17)10-7-5-6-8-11(10)16(9(2)3)14(12)18/h5-9,17H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYLBCXPZWYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-(1-methylethyl)-2-oxo-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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